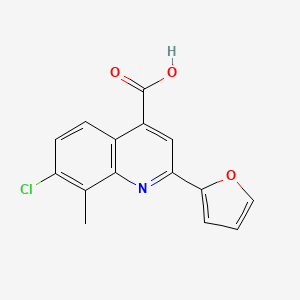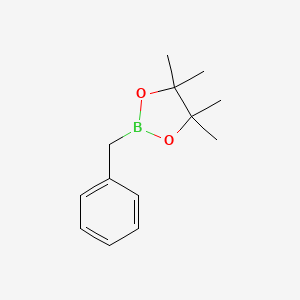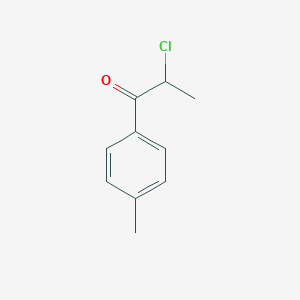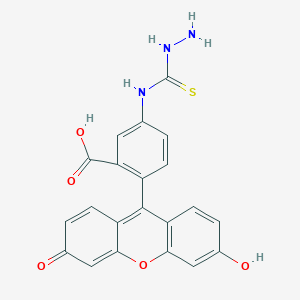
Fluorescein-5-thiosemicarbazide
Übersicht
Beschreibung
Fluorescein-5-thiosemicarbazide (FTSC) is an amine-containing fluorescent probe . It has excitation/emission maxima of 495/517 nm, respectively . It can be reversibly coupled to aldehydes and ketones . FTSC is also known as FTC and its fluorescent spectra is like FITC, a preferred fluorescent tag for proteomics . The fluorescence spectral properties of FTSC-labeled vesicles obtained by reductive amination are fully compatible with the argon laser of fluorescent instruments .
Synthesis Analysis
The synthesis of Fluorescein-5-thiosemicarbazide involves treating cells with an unnatural sugar, 2-keto Ac(4)GalNAc analogue (2-keto isostere of GalNAc) to generate keto groups upon cells . This is followed by chemoselective ligation of keto groups on cells with a fluorescent tag, fluorescein-5-thiosemicarbazide (FTSC) .
Molecular Structure Analysis
The molecular formula of Fluorescein-5-thiosemicarbazide is C21H15N3O5S . The molecular weight is 421.4 g/mol . The InChI string is InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fluorescein-5-thiosemicarbazide include a molecular weight of 421.4 g/mol . It has a topological polar surface area of 166 Ų . The compound has a complexity of 852 . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . The exact mass and monoisotopic mass are 421.07324176 g/mol .
Wissenschaftliche Forschungsanwendungen
Fluorescein-5-thiosemicarbazide: A Comprehensive Analysis of Scientific Research Applications
Fluorescent Labeling Reagent: Fluorescein-5-thiosemicarbazide is widely used as a fluorescent labeling reagent. It is particularly useful for labeling cell-surface functional groups, such as glycophorins, which are integral membrane glycoproteins. This application is crucial in studying the effects of deoxygenation on the red blood cell membrane .
Polysaccharide Imaging: This compound is applicable in polysaccharide imaging within live cells. It allows for the visualization of saccharides, which is essential for understanding cellular processes and interactions .
Detection of Protein Carbonyls: Fluorescein-5-thiosemicarbazide serves as a probe for detecting protein carbonyl derivatives in aging tissues. Protein carbonylation is a marker of oxidative stress and can be indicative of various diseases .
Probing Mucin-Type O-Glycosylation: The compound provides a platform for probing mucin-type O-glycosylation on living cells when used with unnatural sugars to generate keto groups upon cells, followed by chemoselective ligation .
Fluorescent Imaging of Saccharides: It has been successfully used as a novel fluorescent tag for labeling saccharides via reductive amination, followed by imaging studies in living cells to increase fluorescence intensity .
Wirkmechanismus
Target of Action
Fluorescein-5-thiosemicarbazide (FTSC) primarily targets mucin-type O-linked glycoproteins within living cells . These glycoproteins play a significant role in regulating many aspects of cell activity .
Mode of Action
FTSC interacts with its targets through a direct labeling strategy developed for in situ visualization of mucin-type O-linked glycoproteins on living cells . This strategy involves treating cells with an unnatural sugar, 2-keto Ac4GalNAc analogue (2-keto isostere of GalNAc), to generate keto groups upon cells . This is followed by chemoselective ligation of keto groups on cells with FTSC, which serves as a fluorescent tag .
Biochemical Pathways
The biochemical pathway affected by FTSC involves O-glycosylation , a process initiated in the Golgi compartment by a family of polypeptide N-acetyl-α-galactosaminyl transferases . The interaction of FTSC with its targets leads to changes in this pathway, enabling the visualization of mucin-type O-linked glycoproteins .
Pharmacokinetics
It’s known that cells treated with ftsc maintain a high level of viability , suggesting that the compound may have favorable bioavailability and minimal toxicity.
Result of Action
The primary result of FTSC’s action is the successful imaging of the expression of mucin-type O-linked glycoproteins within living cells . This is achieved through the fluorescent spectra of FTSC conjugates, which are similar to FITC, a fluorescent tag widely used in proteomics .
Action Environment
The action of FTSC is influenced by the cellular environment, particularly the presence of keto groups generated by treating cells with the 2-keto Ac4GalNAc analogue . The fluorescent properties of FTSC, including its excitation and emission wavelengths, are compatible with commonly used fluorescent equipment , suggesting that the compound’s action, efficacy, and stability are well-suited to standard laboratory conditions.
Zukünftige Richtungen
Fluorescein-5-thiosemicarbazide has been successfully applied to image the expression of mucin-type O-linked glycoproteins within CHO and HeLa cells . This method facilitates and advances proteomic studies by helping monitor the expression and dynamics of O-GlcNAc-glycosylated proteins in cells and tissues .
Eigenschaften
IUPAC Name |
5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCHQDLZYLNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397968 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-5-thiosemicarbazide | |
CAS RN |
76863-28-0 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluorescein-5-thiosemicarbazide interact with its target?
A1: Fluorescein-5-thiosemicarbazide reacts specifically with carbonyl groups (aldehydes and ketones) present in biomolecules like proteins and carbohydrates. This reaction forms a stable hydrazone bond, covalently linking FTSC to its target [, , ].
Q2: What are the downstream effects of this interaction?
A2: The covalent attachment of FTSC to carbonyl groups allows for:
- Visualization: The fluorescent properties of FTSC enable the detection and imaging of target molecules using techniques like fluorescence microscopy and gel electrophoresis [, , , , ].
- Quantification: FTSC labeling facilitates the quantification of carbonyl groups in biological samples, serving as a marker for oxidative stress [, , ].
- Targeted delivery: FTSC can be conjugated to nanoparticles or other carriers, and its target specificity can be further enhanced by conjugating it with molecules like folate [, , ]. This enables targeted delivery of these carriers to specific cell types, such as cancer cells overexpressing folate receptors [].
Q3: What is the molecular formula and weight of Fluorescein-5-thiosemicarbazide?
A3: The molecular formula of FTSC is C21H17N3O5S, and its molecular weight is 423.44 g/mol [].
Q4: How does the performance and application of FTSC vary under different conditions?
A5: FTSC's performance is influenced by factors like solvent polarity, pH, and temperature. For instance, its quantum yield is notably low in unmodified forms across several solvents []. Additionally, studies employing FTSC for protein labeling often involve steps to optimize reaction conditions, such as pH and reaction time, to ensure effective labeling and minimize background signal [, ].
Q5: Does Fluorescein-5-thiosemicarbazide possess any catalytic properties?
A5: Based on the provided research, FTSC is primarily utilized as a labeling reagent due to its specific reactivity with carbonyl groups and its fluorescent properties. There is no indication of inherent catalytic activity for FTSC in these studies.
Q6: Have computational chemistry approaches been applied to study Fluorescein-5-thiosemicarbazide?
A7: While the provided research doesn't explicitly detail computational studies on FTSC itself, they highlight its use in techniques like 2DE-LC-MS/MS for identifying and quantifying carbonylated proteins [, ]. These approaches often leverage computational tools for data analysis, protein identification, and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
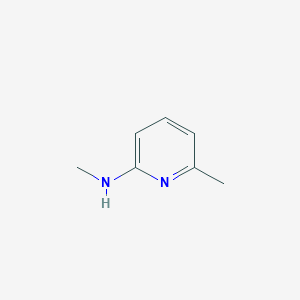
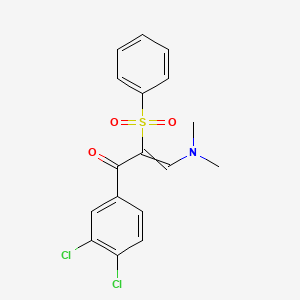
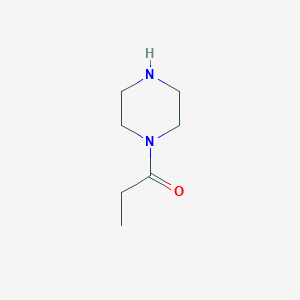


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
